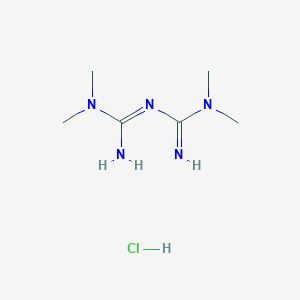

N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride

Description

Properties

IUPAC Name |

2-(N,N-dimethylcarbamimidoyl)-1,1-dimethylguanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N5.ClH/c1-10(2)5(7)9-6(8)11(3)4;/h1-4H3,(H3,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQAMYNGKIIJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NC(=N)N(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C(=N/C(=N)N(C)C)/N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride is a synthetic compound belonging to the biguanide class, characterized by its unique structure that enhances its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, particularly in the context of diabetes management and antimicrobial activity.

- Molecular Formula : C₆H₁₆ClN₅

- Molecular Weight : 193.68 g/mol

- Structure : The compound features four methyl groups attached to nitrogen atoms, which increases its solubility and reactivity.

This compound exhibits several biological activities, primarily through interactions with various biological targets:

- Antimicrobial Activity : Research indicates that this compound can inhibit microbial growth, making it a potential candidate for developing new antimicrobial agents. Its mechanism may involve disrupting cellular metabolism in pathogens.

- Diabetes Management : Similar to metformin, this compound has shown insulin-sensitizing properties. It interacts with glucose transporters and may influence pathways involved in glucose metabolism.

Molecular Docking Studies

Molecular docking studies have revealed significant insights into the binding affinities of this compound with various targets:

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| This compound | GSK-3β | -6.1 | H-bonds with ARG-220 and GLU-249 |

| Metformin | GSK-3β | -7.3 | H-bonds with ASP-105, HIS-106, ILE-109 |

| N1,N1-Dimethyl-N5-methylbiguanide hydrochloride | GSK-3β | -6.6 | H-bonds with ARG-220 and TYR-221 |

These studies suggest that this compound has a binding profile comparable to metformin, indicating its potential utility in diabetes treatment .

Antimicrobial Properties

The compound's antimicrobial properties have been highlighted in several studies:

- Inhibition of Pathogens : Laboratory tests have demonstrated that this compound effectively inhibits the growth of various bacteria and fungi. This activity is attributed to its ability to penetrate microbial cell membranes and disrupt metabolic processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of biguanides found that this compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Diabetes Management

In a comparative analysis involving diabetic model organisms, this compound showed improved glucose tolerance compared to controls. The compound enhanced insulin sensitivity and facilitated glucose uptake in muscle cells, similar to the effects observed with metformin .

Comparison with Similar Compounds

Comparison with Similar Biguanide Compounds

Structural and Physicochemical Properties

Key Differences :

- Proguanil’s aromatic and aliphatic substituents confer lipophilicity, favoring membrane penetration .

- Solubility : While metformin and the tetrakis-methyl compound are water-soluble due to HCl salt formation, proguanil and chlorhexidine exhibit lower aqueous solubility, impacting their administration routes .

Antidiabetic Potential

- Metformin : Inhibits hepatic gluconeogenesis via AMPK activation; widely used for type 2 diabetes .

- Tetrakis-methyl derivative : Molecular docking studies with GSK-3β (binding energy: -7.2 kcal/mol) suggest comparable or stronger inhibition than metformin (-6.9 kcal/mol), though in vivo efficacy remains unverified .

Antimicrobial Activity

- Chlorhexidine and Proguanil : Broad-spectrum antimicrobials; proguanil acts as a folate synthesis inhibitor in malaria .

- Tetrakis-methyl derivative: No direct antimicrobial data, but structural analogs (e.g., N1,N5-substituted biguanides) show activity at 1–10 µg/mL against pathogenic yeasts and bacteria, likely via membrane disruption .

Mechanistic Insights

- Chelation and Membrane Effects : Biguanides like chlorhexidine chelate divalent cations (e.g., Mg²⁺, Ca²⁺), disrupting microbial membranes . The tetrakis-methyl compound’s divalent N1 character (common to biguanides) suggests similar metal-binding capacity .

- AMPK Activation : Metformin and its analogs activate AMPK, a metabolic regulator. The tetrakis-methyl derivative’s enhanced methylation may modulate AMPK affinity or downstream signaling .

Preparation Methods

Direct Methylation of Biguanide

Biguanide (C₂H₇N₅) serves as the starting material, where its nitrogen atoms undergo methylation using agents such as dimethyl sulfate (DMS) or methyl iodide. The reaction proceeds in a stepwise manner, with careful stoichiometric control to ensure complete substitution. For example, excess DMS in an aqueous alkaline medium at 60–80°C facilitates the replacement of all four hydrogen atoms on the biguanide nitrogens. The hydrochloride salt is subsequently precipitated by acidifying the reaction mixture with hydrochloric acid.

Condensation of Methylated Intermediates

An alternative route involves synthesizing partially methylated intermediates, such as N1,N1-dimethylbiguanide, followed by further methylation. This method reduces side reactions and improves yield. For instance, N1,N1-dimethylbiguanide can be treated with methyl chloride in tetrahydrofuran (THF) under reflux, achieving full methylation after 12–24 hours. The final product is isolated via solvent evaporation and recrystallization from ethanol.

Reaction Optimization and Parameters

Critical parameters influencing the synthesis include temperature, solvent choice, and molar ratios. The table below summarizes optimal conditions derived from analogous biguanide methylation studies:

Characterization and Quality Control

The synthesized compound is validated using spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra exhibit singlet peaks for methyl groups at δ 2.8–3.1 ppm, confirming N-methylation. The absence of NH signals verifies complete substitution.

High-Performance Liquid Chromatography (HPLC)

HPLC purity assays typically show ≥98% purity when using a C18 column and acetonitrile-water mobile phase.

Challenges and Mitigation Strategies

A common challenge is the formation of byproducts such as partially methylated derivatives or quaternary ammonium salts. These are minimized by:

-

Stoichiometric Precision: Using a 4:1 molar ratio of methylating agent to biguanide.

-

pH Control: Maintaining alkaline conditions (pH 10–12) to deprotonate nitrogen atoms, facilitating methylation.

Applications in Pharmaceutical Research

This compound has been evaluated for its inhibitory activity against GSK-3β, a target in type 2 diabetes mellitus (T2DM). Molecular docking studies reveal binding affinities comparable to metformin, suggesting potential as an insulin sensitizer .

Q & A

Q. What are the common synthetic routes for N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via:

- Pathway 1 : Reaction of guanidine derivatives with carbodiimides under mild conditions (e.g., dichloromethane, room temperature) to form biguanide backbones .

- Pathway 2 : Use of "bisamidine transfer" reagents for N1-monosubstituted biguanides, requiring systematic optimization of catalysts and solvents (e.g., FeCl₃ in dioxane at reflux yields >90%) .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography to isolate the hydrochloride salt. Yields improve with catalyst screening (e.g., FeCl₃ vs. CuI) and solvent polarity adjustments .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze ¹H/¹³C NMR spectra to confirm methyl group substitution patterns (δ ~2.8–3.2 ppm for N-CH₃) and biguanide backbone integrity .

- HPLC with Fluorescence Detection : Derivatize the compound using sodium benzoxazole-2-sulfonate to enhance sensitivity. Use a C18 column with a water-acetonitrile gradient (0.1% TFA) for separation .

- Impurity Profiling : Compare against EP/USP standards for known impurities (e.g., dimethylamine, triazine derivatives) using validated HPLC methods .

Q. What experimental design considerations are critical for dose optimization in cellular studies?

- Methodological Answer :

- Dose Range : Start with 1–10 mmol/L concentrations, as higher doses (e.g., 10 mmol/L) may induce cytotoxicity in sensitive cell lines (e.g., MDA-MB-231) .

- Solubility : Prepare stock solutions in water (200 mg/mL) and validate stability via pH monitoring (optimal pH 4–6) to prevent precipitation .

- Controls : Include metformin hydrochloride as a positive control for biguanide activity and adjust for molecular weight differences .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets like GSK-3β?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. The biguanide group’s divalent N1 character facilitates hydrogen bonding with GSK-3β’s ATP-binding pocket .

- Dynamic Simulations : Perform MD simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over 100 ns. Analyze RMSD and binding free energy (MM-PBSA) to prioritize analogues .

- Validation : Cross-validate predictions with in vitro kinase inhibition assays using ATP-competitive substrates .

Q. What strategies minimize impurity formation during synthesis, and how are they quantified?

- Methodological Answer :

- Reaction Optimization : Reduce dimethylamine by-products by controlling stoichiometry (amine:cyanoguanidine ratio = 1:1.2) and using anhydrous conditions .

- Impurity Tracking : Employ LC-MS to detect trace impurities (e.g., proguanil-related compounds) and quantify via external calibration curves .

- Purification : Use preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) to resolve structurally similar by-products .

Q. How does the compound’s divalent N1 property influence its mechanism of action in non-pharmacological applications (e.g., materials science)?

- Methodological Answer :

- Interfacial Modification : In perovskite solar cells, the biguanide group’s N1-H⁺ enhances charge transport by passivating surface defects. Characterize via XPS (N 1s peaks at 399.5 eV) and photoluminescence quenching .

- Antimicrobial Activity : The cationic biguanide disrupts microbial membranes. Use zeta potential measurements to correlate charge density with biocidal efficacy .

- Environmental Safety : Assess biodegradability via OECD 301F tests and toxicity using Daphnia magna assays (EC₅₀ > 100 mg/L) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.